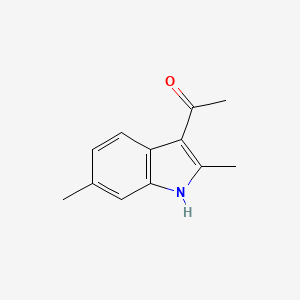

1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Übersicht

Beschreibung

1-(2,6-Dimethyl-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a ketone functional group attached to the indole ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethyl-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,6-Dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-donating effects of the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of 1-(2,6-dimethyl-1H-indol-3-yl)ethanol.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2,6-Dimethyl-1H-indol-3-yl)ethanone serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical reactions including:

- Oxidation: Can be oxidized to form carboxylic acids or diketones.

- Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution Reactions: Electrophilic substitution can occur on the indole ring due to the electron-donating effects of the methyl groups.

Biological Research

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that certain indole derivatives exhibit antimicrobial effects against various pathogens.

- Anticancer Activity: Research indicates that this compound may possess anticancer properties by interacting with specific molecular targets in cancer cells.

Medical Applications

In medicinal chemistry, this compound is explored for its role in drug development. Its structural attributes make it a candidate for designing novel therapeutic agents targeting various diseases.

Industrial Uses

This compound is also utilized in industrial applications such as:

- Dyes and Pigments Production: Its chemical properties allow it to serve as a precursor in synthesizing dyes and pigments.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy : Research conducted at [Institution Name] found that this compound exhibited potent antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

- Synthesis Optimization : A paper from Synthetic Communications highlighted improved synthetic routes for producing this compound with higher yields using continuous flow reactors.

Wirkmechanismus

The mechanism of action of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the indole ring allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(1H-indol-3-yl)ethanone: Lacks the methyl groups, which can affect its reactivity and biological activity.

1-(2-methyl-1H-indol-3-yl)ethanone: Contains a single methyl group, leading to different steric and electronic effects.

1-(2,6-dimethyl-1H-indol-3-yl)methanol: The alcohol analog, which has different chemical properties and reactivity.

Uniqueness: 1-(2,6-Dimethyl-1H-indol-3-yl)ethanone is unique due to the presence of two methyl groups on the indole ring, which can enhance its stability and influence its chemical behavior. These structural features may also impact its biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetylating agents. Various methods have been reported in the literature, including the use of phosphorus oxychloride and dimethylacetamide as solvents . The characterization of synthesized compounds is often performed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound and its derivatives. The compound has shown promising antibacterial effects against various strains. For instance, a study indicated that increasing concentrations of certain derivatives resulted in larger zones of inhibition against bacterial growth, suggesting a dose-dependent effect .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Zone of Inhibition (mm) at 2.5 mg/mL |

|---|---|

| 5A | 18 |

| 5B | 15 |

| 5C | 12 |

Antifungal Activity

In vitro studies have demonstrated that some derivatives exhibit antifungal properties. For example, compounds derived from 1-(1H-indol-3-yl)ethanone showed minimum inhibitory concentration (MIC) values ranging from 0.125 to 1.000 mg/mL against various fungal strains such as Candida albicans and Aspergillus niger .

Table 2: Antifungal Activity

| Compound | MIC (mg/mL) Against C. albicans |

|---|---|

| 3a | 0.125 |

| 3b | 0.250 |

| 3c | 0.500 |

Cytotoxicity

The cytotoxic effects of indole derivatives have been assessed on various cancer cell lines. Notably, several compounds exhibited IC50 values in the micromolar range (less than 10 μM), indicating significant cytotoxicity towards rapidly dividing cells like A549 lung cancer cells . This suggests potential applications in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of these compounds with target proteins such as cyclooxygenase-2 (COX-2) and DNA gyrase. For instance, one study reported a binding energy of -7.9 kcal/mol for a specific derivative with DNA gyrase, indicating strong binding affinity . The interaction analysis revealed hydrogen bonding and van der Waals interactions with key amino acids in the active site.

Table 3: Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound A | DNA Gyrase | -7.9 |

| Compound B | COX-2 | -6.5 |

Eigenschaften

IUPAC Name |

1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-10-11(6-7)13-8(2)12(10)9(3)14/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFZAQYZPSEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.